PAT1inh-A0030

SLC26A6 inhibition Isoxazolopyrimidine SAR Cystic Fibrosis GI

PAT1inh-A0030 is the validated, selective SLC26A6/PAT1 tool compound with >90% efficacy in ileal fluid absorption models, ideal for CF-DIOS studies. Its isoxazolopyrimidine core and SAR-optimized profile ensure unambiguous target attribution, unlike non-selective probes (DIDS, niflumic acid). Serves as an essential orthogonal tool for confirmatory studies with other chemotypes, strengthening phenotypic specificity.

Molecular Formula C17H18N4O3
Molecular Weight 326.35 g/mol
Cat. No. B11265085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePAT1inh-A0030
Molecular FormulaC17H18N4O3
Molecular Weight326.35 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC(=C2C(=NOC2=N1)C)N(C)CC3=CC=CC=C3
InChIInChI=1S/C17H18N4O3/c1-4-23-17(22)14-18-15(13-11(2)20-24-16(13)19-14)21(3)10-12-8-6-5-7-9-12/h5-9H,4,10H2,1-3H3
InChIKeyQTVIOFDSQRMUBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PAT1inh-A0030 (SLC26A6/PAT1 Inhibitor) for Intestinal Fluid Absorption Research & CF-Related GI Disorder Studies


PAT1inh-A0030 (CAS 1030097-65-4) is a selective, small-molecule inhibitor of the SLC26A6 (putative anion transporter 1, PAT1) Cl⁻/HCO₃⁻ exchanger. Identified through structure-activity relationship (SAR) studies of 377 isoxazolopyrimidine analogs, PAT1inh-A0030 represents a critical tool compound for investigating PAT1-mediated fluid absorption in the ileum [1]. It is chemically defined as ethyl 4-(benzyl(methyl)amino)-3-methylisoxazolo[5,4-d]pyrimidine-6-carboxylate [1].

Why Generic SLC26A6 Inhibitors Cannot Substitute for PAT1inh-A0030 in Targeted Ileal Fluid Absorption Studies


Generic SLC26A6 inhibitors, such as the stilbene disulfonate DIDS or the fenamate niflumic acid, are non-selective chemical probes that broadly disrupt multiple anion transporters and channels [1][2]. This lack of pharmacological specificity precludes their use in studies requiring the unambiguous attribution of functional effects to SLC26A6/PAT1 [2]. Furthermore, even within the class of selective PAT1 inhibitors, distinct chemotypes exhibit variable potency, intestinal regional selectivity, and chemical tractability, directly impacting experimental design and data interpretation [3].

PAT1inh-A0030: Head-to-Head Quantitative Differentiation from PAT1inh-A01, DIDS, and Niflumic Acid


5.2-Fold Improvement in SLC26A6 Inhibitory Potency Over the Initial Hit Compound PAT1inh-A01

PAT1inh-A0030 demonstrates a 5.2-fold increase in SLC26A6 inhibitory potency compared to its predecessor, PAT1inh-A01, the initial hit from the same isoxazolopyrimidine chemical series. PAT1inh-A0030 was identified as the most potent analog from a SAR campaign of 377 compounds, achieving an IC₅₀ of 1.0 μM [1]. In contrast, PAT1inh-A01 exhibits a significantly higher IC₅₀ of 5.2 μM, a level of potency that was deemed insufficient to warrant further preclinical development [1].

SLC26A6 inhibition Isoxazolopyrimidine SAR Cystic Fibrosis GI

Demonstrated Selectivity Profile: No Activity on SLC26A3, SLC26A4, SLC26A9, CFTR, or TMEM16A

A key differentiator for PAT1inh-A0030 is its clean selectivity profile against a panel of five physiologically relevant ion transporters and channels. In selectivity studies, PAT1inh-A0030 showed no detectable inhibitory activity on SLC26A3 (DRA), SLC26A4 (pendrin), SLC26A9, CFTR, and TMEM16A [1]. This contrasts sharply with commonly used, non-selective anion transport inhibitors like DIDS and niflumic acid, which are known to block multiple members of the SLC26 family and other chloride channels, thereby confounding experimental interpretation [2].

Ion channel selectivity Off-target activity Anion transport

Robust In Vivo Efficacy: >90% Prevention of Fluid Absorption in Ileal Closed-Loop Mouse Model

PAT1inh-A0030 demonstrates robust in vivo efficacy in a clinically relevant model of intestinal fluid absorption. Intraluminal administration of PAT1inh-A0030 in a closed-loop ileal model resulted in >90% prevention of fluid absorption over 30 minutes in both wild-type and CftrᵈᵉˡF508/delF508 (cystic fibrosis) mice [1]. This was quantified by measuring the prevention of the normal decrease in loop fluid volume and loop weight-to-length ratio. This level of efficacy confirms that PAT1 is the dominant transporter responsible for fluid absorption in the ileum and validates the compound for in vivo applications [1].

In vivo pharmacology Intestinal fluid absorption Cystic fibrosis models

Chemotype Differentiation: Isoxazolopyrimidine Scaffold vs. Pyrazolo-pyrido-pyrimidinone (PAT1inh-B01)

PAT1inh-A0030 belongs to the isoxazolopyrimidine chemotype, which is structurally distinct from the pyrazolo-pyrido-pyrimidinone series exemplified by PAT1inh-B01 [1][2]. While PAT1inh-B01 exhibits a slightly higher potency (IC₅₀ ~350 nM), PAT1inh-A0030 provides an orthogonal chemical scaffold for SLC26A6 inhibition [2]. This chemotype diversification is critical for lead optimization and for addressing potential off-target effects or compound-specific limitations that may arise with a single chemical series [1].

Chemical series Drug discovery Chemical biology tools

PAT1inh-A0030: Recommended Research and Preclinical Development Applications


Investigating the Role of SLC26A6 in Ileal Fluid Absorption and Cystic Fibrosis-Related Distal Intestinal Obstruction Syndrome (DIOS)

PAT1inh-A0030 is the validated tool compound for studies requiring unambiguous SLC26A6 inhibition in the ileum. Its >90% efficacy in preventing fluid absorption in a closed-loop mouse model of the ileum makes it ideal for generating preclinical data on the contribution of PAT1 to CF-associated gastrointestinal complications like DIOS [1].

Chemical Biology Studies Requiring an Isoxazolopyrimidine SLC26A6 Inhibitor Scaffold

For researchers seeking to explore structure-activity relationships or develop probe molecules based on an isoxazolopyrimidine core, PAT1inh-A0030 is the essential starting point. Its identification from a 377-compound SAR campaign provides a validated chemical starting point for further medicinal chemistry optimization [1].

Orthogonal Validation of PAT1-Mediated Biology Using a Chemotype Distinct from PAT1inh-B01

When studies using the pyrazolo-pyrido-pyrimidinone PAT1inh-B01 require confirmation with a structurally distinct inhibitor, PAT1inh-A0030 serves as the ideal orthogonal tool. Using both chemotypes strengthens confidence in the specificity of observed phenotypes being truly due to SLC26A6 inhibition, rather than compound-specific off-target effects [1][2].

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